(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Scientific Research Applications
Spectroscopic Properties and Theoretical Studies
(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone and related compounds exhibit significant electronic absorption, excitation, and fluorescence properties. These properties are influenced by the solvent's polarity and hydrogen-bonding abilities. Theoretical quantum chemistry calculations reveal that these compounds exist in two rotamers, with the anti-structure being stabilized through intramolecular hydrogen bonding. This stabilization plays a crucial role in affecting the energy of the molecular orbitals, suggesting potential applications in the development of optical materials and fluorescence studies (Al-Ansari, 2016).
Anti-Tumor Activity
A derivative of the compound was discovered as a new type of cytotoxic agent selective against a tumorigenic cell line. This finding indicates the potential use of this chemical scaffold in designing anti-tumor agents. Further synthetic studies led to the discovery of derivatives with potent anti-tumor activity, showcasing the importance of structure-activity relationships (SAR) in medicinal chemistry for cancer therapy (Hayakawa et al., 2004).
Synthetic Methodologies
Research has shown efficient synthetic methodologies for creating derivatives of this compound. These methodologies include the use of solid acid catalysts and microwave-assisted synthesis, which offer advantages such as high yields, selectivity, and reduced reaction times. Such advancements in synthetic strategies can be critical for the rapid development of new compounds for various applications, including pharmaceuticals and materials science (Reddy et al., 2012).
Antimicrobial and Anti-inflammatory Properties
Novel derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies suggest that certain derivatives exhibit potent antibacterial and antiinflammatory properties, which could be explored further for the development of new therapeutic agents. Molecular docking studies have provided insights into the potential mechanisms of action, highlighting the compound's relevance in drug discovery (Ravula et al., 2016).
Properties
IUPAC Name |
[3-amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c22-18-17-14(16-7-4-10-25-16)11-15(12-8-9-12)23-21(17)26-20(18)19(24)13-5-2-1-3-6-13/h1-7,10-12H,8-9,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGQFKVZTUMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)C5=CC=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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